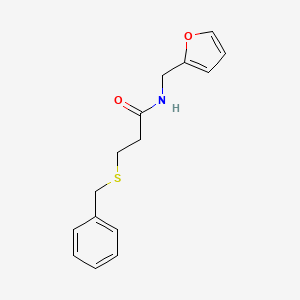

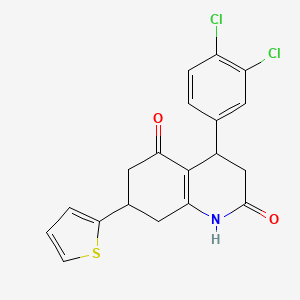

N-cyclododecylisonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclodextrins are cyclic oligosaccharides composed of α-(1,4)-linked glucopyranose units with a hydrophilic outer surface and a hydrophobic central cavity. This structure enables them to form inclusion complexes with a wide variety of guest molecules, modifying the solubility, stability, and bioavailability of these compounds. They have found applications in pharmaceuticals, food, and chemical industries due to their unique ability to interact with other molecules (Jambhekar & Breen, 2016).

Synthesis Analysis

Cyclodextrins are synthesized from starch by enzymatic degradation using cyclodextrin glycosyltransferase. This process involves the breakdown of starch into smaller glucose units, which are then enzymatically cyclized to form cyclodextrins. The synthesis can be tailored to produce cyclodextrins of different sizes (α, β, and γ-cyclodextrins), each capable of accommodating guest molecules of varying sizes (Singh, Sharma, & Banerjee, 2002).

Molecular Structure Analysis

The molecular structure of cyclodextrins consists of a hydrophilic exterior and a hydrophobic interior cavity. This unique structure allows cyclodextrins to encapsulate hydrophobic molecules, leading to the formation of inclusion complexes. The size of the cavity varies among the different types of cyclodextrins, affecting their complexation capabilities (Morin-Crini et al., 2021).

Chemical Reactions and Properties

Cyclodextrins can undergo various chemical modifications to enhance their solubility, stability, and binding capacity. These modifications include the introduction of functional groups such as hydroxypropyl and methyl groups. Modified cyclodextrins have been used to improve the solubility and bioavailability of poorly soluble drugs (Loftsson & Brewster, 1996).

Physical Properties Analysis

The physical properties of cyclodextrins, such as solubility and thermal stability, are significantly influenced by their molecular structure and the nature of the guest molecule. Cyclodextrins are generally soluble in water, and their solubility can be further enhanced through chemical modifications. The thermal stability of cyclodextrin complexes is crucial for their applications in food and pharmaceutical industries (Martin, Valle, & Del Valle, 2004).

Chemical Properties Analysis

Cyclodextrins exhibit unique chemical properties, such as the ability to form inclusion complexes with a wide variety of molecules. This property is utilized in pharmaceutical formulations to improve the solubility, stability, and bioavailability of drugs. Cyclodextrins can also protect encapsulated molecules from degradation and improve their pharmacokinetic profiles (Laza-Knoerr, Gref, & Couvreur, 2010).

Wissenschaftliche Forschungsanwendungen

Cyclodextrin-Based Pharmaceutics

Cyclodextrins are cyclic oligomers of glucose known for forming water-soluble inclusion complexes with small molecules and portions of large compounds. These characteristics make cyclodextrins particularly useful in pharmaceutical applications, notably in improving the bioavailability of drugs. The review by Mark E. Davis & M. Brewster (2004) highlights current cyclodextrin-based therapeutics and discusses potential future applications, including their use in drug delivery systems. This suggests that compounds like N-cyclododecylisonicotinamide could be explored for similar applications, focusing on enhancing drug solubility and stability.

Cyclodextrin Functionalized Polymers for Drug Delivery

The functionalization of polymers with cyclodextrins has emerged as a promising strategy for drug delivery applications. Jiawen Zhou & H. Ritter (2010) review how cyclodextrin chemistry has been integrated into polymer chemistry to develop novel drug delivery systems. Such polymers can significantly enhance the delivery efficiency of various pharmaceuticals by improving their solubility and protecting them from degradation. This area of research could be relevant to the development of delivery systems involving N-cyclododecylisonicotinamide, particularly if the compound exhibits beneficial interactions with cyclodextrin or cyclodextrin-like structures.

Cyclam Complexes in Medicine

Cyclams, including their complexes with metals, have found applications in medicine ranging from clinical trials for AIDS treatment to stem cell mobilization and diagnosis and therapy using radionuclides. The critical review by Xiangyang Liang & P. Sadler (2004) explores the mechanism of metal complexation by cyclams and their medical applications. Although N-cyclododecylisonicotinamide is not a cyclam, the methodologies and applications discussed could provide insights into potential research directions, especially in the context of developing novel therapeutic agents or diagnostic tools.

Eigenschaften

IUPAC Name |

N-cyclododecylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c21-18(16-12-14-19-15-13-16)20-17-10-8-6-4-2-1-3-5-7-9-11-17/h12-15,17H,1-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPPLEXWTMEJRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclododecylpyridine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)

![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)

![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)

![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)

![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)

![3-[({[1-(4-fluorophenyl)cyclopentyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5572464.png)